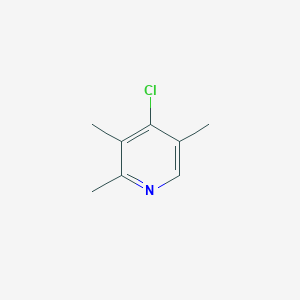

4-Chloro-2,3,5-trimethylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3,5-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-4-10-7(3)6(2)8(5)9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUDMWUHIFBOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557355 | |

| Record name | 4-Chloro-2,3,5-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109371-18-8 | |

| Record name | 4-Chloro-2,3,5-trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109371-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3,5-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 4 Chloro 2,3,5 Trimethylpyridine

Foundational Synthetic Routes to 4-Chloro-2,3,5-trimethylpyridine

The principal methods for preparing this compound are categorized by their core chemical transformation: chlorination, hydrogenation, or construction from a pyridone backbone.

Chlorination Pathways from 2,3,5-Trimethylpyridine (B1346980) Precursors

Direct chlorination of 2,3,5-trimethylpyridine (also known as 2,3,5-collidine) presents a challenge in achieving regioselectivity to favor the 4-chloro isomer. General methods for the chlorination of pyridine (B92270) rings often employ potent chlorinating agents. Reagents such as phosphorus oxychloride and phosphorus pentachloride are commonly used for such transformations patsnap.comgoogle.com. However, the presence of multiple activating methyl groups on the pyridine ring can lead to a mixture of chlorinated products, necessitating careful control of reaction conditions to enhance the yield of the desired this compound. The reaction temperature and the molar ratio of the chlorinating agent to the substrate are critical parameters in directing the chlorination to the 4-position.

Hydrogenation of Dichloro-Substituted Pyridines

A more controlled and widely documented approach to synthesizing this compound involves the selective hydrogenation of a dichloro-substituted pyridine precursor. Specifically, the catalytic hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine (B17594) has been demonstrated as a viable route google.com. This method offers the advantage of starting with a more complex, but specifically substituted, precursor, allowing for a more predictable outcome.

The reaction is typically carried out in an acidic medium, such as acetic acid, utilizing a palladium on carbon (Pd/C) catalyst. The hydrogen pressure is a key parameter and is generally maintained between atmospheric pressure and 25 bar google.com. This selective hydrogenation removes the chlorine atom at the 2-position while retaining the one at the 4-position, yielding the desired product.

Another related method involves the hydrogenation of 4,6-dichloro-2,3,5-trimethylpyridine. This process also utilizes a palladium on carbon catalyst in an ethanol (B145695) solvent, but with the addition of concentrated sulfuric acid to create the acidic environment necessary for the selective dechlorination.

Multi-Step Synthesis Approaches via Pyridone Intermediates

Multi-step syntheses, often commencing from acyclic precursors, can be designed to build the pyridine ring with the desired substitution pattern, frequently involving a pyridone intermediate. One documented pathway begins with the reaction of ethyl (monomethyl)acetoacetate and ammonia (B1221849) to form ethyl-3-amino-2-methyl crotonate. This intermediate is then reacted with diethyl (monomethyl)malonate to construct the 2,3,5-trimethyl-4,6-dihydroxypyridine ring system google.com. This dihydroxypyridine can be considered a tautomer of a pyridone.

This dihydroxypyridine intermediate is then subjected to chlorination using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) at elevated temperatures (70-190°C) to yield 2,4-dichloro-3,5,6-trimethylpyridine google.com. As described in the previous section, this dichloro intermediate is then selectively hydrogenated to afford this compound.

Furthermore, this compound can be converted to its N-oxide by treatment with hydrogen peroxide in acetic acid google.comprepchem.com. This this compound N-oxide serves as a versatile intermediate for further functionalization.

Reaction Condition Optimization and Yield Enhancement Strategies

Catalytic Systems in this compound Synthesis

The catalytic hydrogenation of dichloro-substituted pyridines is a cornerstone of several synthetic routes. The choice of catalyst and its support are pivotal in achieving high selectivity and yield.

| Starting Material | Catalyst | Reported Yield | Reference |

| 2,4-dichloro-3,5,6-trimethylpyridine | Palladium on Carbon (Pd/C) | Not explicitly stated, but described as a suitable method. | google.com |

| 4,6-dichloro-2,3,5-trimethylpyridine | 10% Palladium on Carbon (Pd/C) | Not explicitly stated, but described as a viable method. |

Interactive Data Table: Catalytic Systems in Hydrogenation

Influence of Solvent Systems and Reaction Parameters on Productivity

The solvent system and other reaction parameters such as temperature and reaction time play a significant role in the productivity and ease of purification of this compound.

In the hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine, acetic acid or other acid-containing solvents are preferred to facilitate the selective removal of the 2-chloro substituent google.com. For the hydrogenation of 4,6-dichloro-2,3,5-trimethylpyridine, ethanol is used as the solvent in the presence of sulfuric acid.

The subsequent conversion of this compound to its N-oxide is typically performed in acetic acid with the gradual addition of hydrogen peroxide at an elevated temperature of 60°C, which is then increased to 90°C to ensure completion, resulting in a yield of 83% google.com.

The reaction of this compound with sodium methoxide (B1231860) to form 4-methoxy-2,3,5-trimethylpyridine (B21643) is effectively carried out in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at 55-60°C for 8 hours google.com. The use of such solvents facilitates the nucleophilic substitution of the chloro group.

| Reaction Step | Solvent | Temperature | Time | Yield | Reference |

| Hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine | Acetic Acid | Not specified | Not specified | Not specified | google.com |

| Hydrogenation of 4,6-dichloro-2,3,5-trimethylpyridine | Ethanol/H₂SO₄ | Not specified | Not specified | Not specified | |

| N-oxidation of this compound | Acetic Acid | 60-90°C | Several hours | 83% | google.com |

| Methoxylation of this compound | Dimethyl Sulfoxide (DMSO) | 55-60°C | 8 hours | Not specified | google.com |

Interactive Data Table: Influence of Reaction Parameters

Methodologies for Impurity Control and Byproduct Minimization

The effective control of impurities and minimization of byproducts are critical for the efficient synthesis of this compound. One established synthetic route involves the selective hydrogenolysis of 2,4-dichloro-3,5,6-trimethylpyridine in an acidic solution. nih.gov This method is favored as it avoids the use of nitro-substituted compounds, which can lead to problematic impurities. google.com

Another approach begins with 2,3,5-trimethylpyridine, which undergoes oxidation and nitration to form 4-nitropyridine-N-oxide. patsnap.com Subsequent substitution of the nitro group with a methoxy (B1213986) group, followed by acylation, hydrolysis, and halogenation, yields the desired product. patsnap.com This multi-step process is designed to reduce the formation of byproducts. patsnap.com

In the synthesis of related chlorinated pyridine derivatives, the choice of chlorinating agent and solvent has been shown to significantly impact byproduct formation. For instance, the use of a mixture of thionyl chloride and phosphorus oxychloride as a chlorinating agent in a toluene (B28343) solvent has been reported to improve reaction safety and simplify post-reaction work-up by reducing the amount of chlorinating agent required. google.com Similarly, in the synthesis of 4-chloropyridine (B1293800) hydrochloride, using phosphorus oxychloride in dichloromethane (B109758) and then treating the reaction mixture with ethanol helps to manage impurities. patsnap.com

The purification of the final product is also a key aspect of impurity control. A common method involves dissolving the crude product in a solvent like toluene and washing it with water. google.com The this compound remains in the organic layer while water-soluble impurities are removed. google.com Subsequent evaporation of the solvent yields the purified product. google.com

Advancements in Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods for this compound and related compounds. These advancements focus on improving the efficiency of reactions and reducing waste. nih.govwhiterose.ac.uk

Green Chemistry Metric Evaluations (e.g., Atom Economy, E-Factor)

Green chemistry metrics are essential tools for evaluating the environmental performance of chemical processes. nih.gov Key metrics include Atom Economy (AE) and the Environmental Factor (E-Factor). tudelft.nl

Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. wiley-vch.de An ideal synthesis would have a 100% atom economy.

E-Factor: Introduced by Roger Sheldon, the E-Factor measures the total amount of waste generated in a chemical process, calculated as the total mass of waste divided by the mass of the product. tudelft.nl A lower E-Factor indicates a more environmentally friendly process.

While specific Atom Economy and E-Factor values for the synthesis of this compound are not extensively published in readily available literature, the principles behind these metrics guide the development of greener synthetic routes. For example, a synthesis that avoids the use of protecting groups and proceeds in fewer steps would generally have a higher atom economy and a lower E-Factor. wiley-vch.de

Other metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) also provide valuable insights into the sustainability of a synthesis. whiterose.ac.ukmdpi.com RME considers the masses of reactants, reagents, and solvents relative to the product mass, while PMI is the ratio of the total mass input to the mass of the final product. mdpi.com

The following table provides a conceptual overview of how different synthetic strategies can be evaluated using green chemistry metrics.

| Metric | Description | Goal for Greener Synthesis |

| Atom Economy (AE) | (Molecular weight of product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

| Reaction Mass Efficiency (RME) | (Mass of product / Total mass of reactants) x 100% | Maximize |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Minimize |

Development of Sustainable Reagent and Process Technologies

The development of sustainable technologies in the synthesis of pyridine derivatives focuses on several key areas:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a primary goal. For example, the use of ethanol as a solvent in certain synthetic steps has been explored to improve the green credentials of the process. whiterose.ac.uk

Catalysis: The use of catalysts can significantly improve reaction efficiency and reduce waste. For instance, palladium on charcoal is used as a catalyst in the hydrogenolysis step of one synthetic route for this compound. nih.gov Research into more efficient and recyclable catalysts is an ongoing area of development.

Alternative Reagents: The substitution of hazardous reagents with safer alternatives is another important aspect. A method for synthesizing 2,3,5-trimethyl hydroquinone, a related compound, utilizes hydrogen peroxide as an oxidant, which is considered a greener alternative to many other oxidizing agents. google.com

Process Optimization: Optimizing reaction conditions, such as temperature and reaction time, can lead to higher yields and reduced energy consumption. researchgate.net For example, a study on the synthesis of 2,3,5-trimethylpyridine investigated the influence of different catalysts and reaction conditions to maximize the yield. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 4 Chloro 2,3,5 Trimethylpyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) C-4 Position

The presence of a chlorine atom at the C-4 position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen, makes this position susceptible to nucleophilic attack. This section delves into the nucleophilic substitution reactions of 4-Chloro-2,3,5-trimethylpyridine.

Reactivity with Alkoxide Nucleophiles (e.g., Methoxide)

The reaction of this compound with alkoxide nucleophiles, such as sodium methoxide (B1231860), has been documented as a viable method for the synthesis of 4-alkoxy-2,3,5-trimethylpyridines. In a patented process, the reaction of this compound with sodium methoxide in a dipolar aprotic solvent like dimethylsulfoxide (DMSO) at a temperature of 55-60°C for 8 hours resulted in the formation of 4-methoxy-2,3,5-trimethylpyridine (B21643) google.com.

Similarly, the corresponding N-oxide, this compound N-oxide, readily reacts with sodium methoxide in methanol (B129727) at 70°C to yield 4-methoxy-2,3,5-trimethylpyridine N-oxide with high efficiency google.com. This highlights the activating effect of the N-oxide group on the nucleophilic substitution at the C-4 position.

Table 1: Nucleophilic Substitution of this compound and its N-oxide with Sodium Methoxide

| Substrate | Nucleophile | Solvent | Temperature | Reaction Time | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Sodium Methoxide | Dimethylsulfoxide (DMSO) | 55-60°C | 8 hours | 4-Methoxy-2,3,5-trimethylpyridine | google.com |

| This compound N-oxide | Sodium Methoxide | Methanol | 70°C | Not specified | 4-Methoxy-2,3,5-trimethylpyridine N-oxide | google.com |

Scope and Limitations with Diverse Nucleophilic Species

While the reaction with alkoxides is well-documented, the scope of nucleophilic substitution at the C-4 position of this compound with other nucleophiles is not extensively reported in publicly available literature. Generally, chloro-substituted pyridines and quinolines are known to react with a variety of nucleophiles, including amines and triazoles google.comresearchgate.net. For instance, the reaction of chloroquinolines with 1,2,4-triazole (B32235) has been studied under various conditions to yield the corresponding triazolylquinolines researchgate.net. However, specific examples of such reactions with this compound are not readily found. The reactivity with other common nucleophiles such as thiols, cyanides, and various amines would be of significant interest for expanding the synthetic utility of this compound. The steric hindrance provided by the three methyl groups on the pyridine ring may play a role in limiting the accessibility of the C-4 position to bulkier nucleophiles.

Elucidation of Reaction Mechanisms and Transition States

The nucleophilic aromatic substitution (SNAr) at the C-4 position of pyridines generally proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of the nucleophile on the electron-deficient C-4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex libretexts.org. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.

The rate of this reaction is influenced by the nature of the solvent, the nucleophile, and any activating or deactivating groups on the pyridine ring researchgate.net. The presence of the three electron-donating methyl groups in this compound would be expected to slightly decrease the reactivity towards nucleophilic attack compared to an unsubstituted 4-chloropyridine (B1293800), as they increase the electron density of the ring. Conversely, the formation of the N-oxide enhances the electron-withdrawing character of the pyridine ring, thereby facilitating nucleophilic attack researchgate.net. Detailed computational studies on the transition states for the reaction of this compound with various nucleophiles would provide valuable insights into the reaction kinetics and the influence of the methyl groups on the energy profile of the reaction.

Electrophilic Aromatic Substitution Behavior

The electrophilic aromatic substitution (EAS) on pyridine rings is generally more challenging than on benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack youtube.comyoutube.comyoutube.comyoutube.comyoutube.com. The pyridine nitrogen itself can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring.

There is a notable lack of specific information in the scientific literature regarding the electrophilic aromatic substitution behavior of this compound or its parent compound, 2,3,5-collidine. Typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions have not been reported for this specific compound. The directing effects of the substituents (three methyl groups and a chlorine atom) would influence the position of any potential electrophilic attack, but without experimental data, any prediction remains speculative. The inherent low reactivity of the pyridine ring towards electrophiles, combined with potential steric hindrance from the methyl groups, may account for the limited reports on such reactions.

Oxidation Chemistry of this compound

The nitrogen atom in the pyridine ring can be readily oxidized to form an N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Formation of this compound N-Oxide

The synthesis of this compound N-oxide from this compound has been successfully achieved. A patented method describes the oxidation of this compound using hydrogen peroxide in acetic acid. The reaction is carried out by slowly adding hydrogen peroxide to a solution of the pyridine in acetic acid at 60°C, followed by heating at 90°C for a couple of hours to ensure complete reaction google.com. The N-oxide product can then be isolated from the reaction mixture. The formation of the N-oxide is a crucial step in the synthesis of certain pharmaceutical intermediates, as it activates the C-4 position for nucleophilic substitution and can also influence the reactivity of the adjacent methyl groups google.com. The oxidation of pyridines to their corresponding N-oxides is a common strategy to modulate their chemical properties and is a key transformation in the chemistry of pyridine derivatives arkat-usa.org.

Table 2: Oxidation of this compound

| Substrate | Oxidizing Agent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| This compound | Hydrogen Peroxide | Acetic Acid | 60°C, then 90°C | This compound N-oxide | google.com |

Regioselective N-Oxidation and Process Intensification

The conversion of this compound to its corresponding N-oxide is a key transformation, often serving as a precursor for further functionalization.

Regioselective N-Oxidation:

The nitrogen atom in the pyridine ring can be selectively oxidized to form the N-oxide. A documented method for this transformation involves the use of hydrogen peroxide in an acidic medium. Specifically, the reaction of this compound with hydrogen peroxide in acetic acid has been reported to produce this compound-1-oxide with a notable yield of 83%. This process demonstrates the feasibility of achieving regioselective N-oxidation on this substituted pyridine.

Process Intensification:

The industrial-scale production of pyridine N-oxides often faces challenges related to safety and efficiency. Process intensification, particularly through the adoption of continuous flow technologies, offers a promising solution. While specific studies on the continuous flow N-oxidation of this compound are not extensively detailed in the available literature, the general principles have been established for other pyridine derivatives.

Continuous flow microreactors, often in packed-bed configurations, have been successfully employed for the N-oxidation of various pyridines. organic-chemistry.orgpeeref.com These systems typically utilize a catalyst, such as titanium silicalite (TS-1), and an oxidant like hydrogen peroxide. organic-chemistry.orgpeeref.com The benefits of this approach include enhanced heat and mass transfer, improved safety by minimizing the accumulation of hazardous intermediates, and the potential for higher yields and purity of the final product. organic-chemistry.orgresearchgate.netwikipedia.org The application of such continuous flow methodologies could significantly enhance the efficiency and safety of this compound-1-oxide synthesis. organic-chemistry.org

Exploration of Novel Chemical Transformations and Functionalizations

The presence of a chloro substituent and multiple methyl groups on the pyridine ring of this compound opens avenues for a variety of functionalization reactions.

Pyridine Ring Functionalization Studies

The functionalization of the pyridine ring can be achieved through various reactions, with nucleophilic aromatic substitution being a prominent strategy. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, particularly when in the N-oxide form, facilitates the displacement of the chlorine atom at the C-4 position by nucleophiles.

An example of this reactivity is the reaction of this compound-1-oxide with sodium methoxide. This reaction results in the substitution of the chloro group with a methoxy (B1213986) group, yielding 4-methoxy-2,3,5-trimethylpyridine N-oxide. This transformation highlights the potential for introducing various functionalities at the C-4 position through nucleophilic displacement.

The general principle of nucleophilic aromatic substitution on pyridine rings is well-established, with the reaction being favored at the C-2 and C-4 positions due to the stabilization of the negatively charged intermediate by the electronegative nitrogen atom. stackexchange.com

Investigation of Cross-Coupling Chemistries (e.g., Metal-Catalyzed)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of halo-pyridines.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of a halide with an alkene. wikipedia.org This reaction provides a direct method for the alkenylation of the pyridine ring. The efficiency and outcome of the Heck reaction are influenced by factors such as the nature of the catalyst, base, and solvent. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling offers a direct route to introduce alkynyl moieties onto the pyridine ring of this compound. wikipedia.orglibretexts.org

Derivatization Chemistry and Strategic Applications As a Building Block

Synthesis of Alkoxy-Substituted Pyridine (B92270) Derivatives

The chlorine atom at the 4-position of the pyridine ring is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of various alkoxy-substituted pyridine derivatives.

The synthesis of 4-alkoxy-2,3,5-trimethylpyridines is efficiently achieved through the reaction of 4-chloro-2,3,5-trimethylpyridine with an appropriate alkoxide. google.com This nucleophilic substitution reaction is typically performed in a polar aprotic solvent, such as dimethylsulfoxide (DMSO), to facilitate the reaction. google.com

For instance, 4-methoxy-2,3,5-trimethylpyridine (B21643) can be prepared by treating this compound with sodium methoxide (B1231860) in DMSO. google.comnih.gov The reaction mixture is heated to ensure a reasonable reaction rate and completion. google.com This method provides an efficient route to this specific building block, which is valuable in the synthesis of compounds with gastric-acid inhibiting activity. nih.gov A general approach for synthesizing 4-alkoxypyridines involves reacting a 4-chloropyridine (B1293800) derivative with an alcohol in the presence of a strong base like sodium hydroxide (B78521) (NaOH) in DMSO. semanticscholar.org

Table 1: Synthesis of 4-Methoxy-2,3,5-trimethylpyridine

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Sodium methoxide | Dimethylsulfoxide (DMSO) | Heating at 55-60°C for 8 hours | 4-Methoxy-2,3,5-trimethylpyridine |

The nitrogen atom in the pyridine ring of 4-alkoxy-2,3,5-trimethylpyridines can be oxidized to form the corresponding N-oxide. This transformation is a key step in modifying the electronic properties and reactivity of the pyridine ring, often as a prelude to further functionalization. The oxidation of 4-methoxy-2,3,5-trimethylpyridine yields its N-oxide, which is an important intermediate. nih.gov

A common method for this N-oxidation involves using an oxidizing agent like hydrogen peroxide in a solvent such as acetic acid. google.com For example, the related compound, this compound, is oxidized to its N-oxide by heating with hydrogen peroxide in acetic acid, achieving a high yield of 83%. google.com This method can be adapted for the alkoxy-substituted analogues.

Table 2: N-Oxidation of Substituted 2,3,5-Trimethylpyridines

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| This compound | Hydrogen peroxide (50%) | Acetic acid | Heating at 60°C, then 90°C | This compound N-oxide | 83% |

| 4-Methoxy-2,3,5-trimethylpyridine | Oxidizing Agent (e.g., H₂O₂) | Appropriate Solvent | - | 4-Methoxy-2,3,5-trimethylpyridine N-oxide | - |

Role in the Construction of Advanced Organic Architectures

This compound is not just a simple halogenated pyridine; it is a strategic building block for creating more elaborate and functional organic molecules. Its utility stems from the ability to sequentially or selectively modify the pyridine core. The synthesis of 4-alkoxypyridines from their chloro-precursors is a gateway to materials like zwitterionic liquid crystals, showcasing the potential for creating advanced materials. semanticscholar.org The pyrimidine (B1678525) nucleus, a related heterocyclic structure, is also a component of many important bioactive compounds, highlighting the general interest in such functionalized building blocks for synthesis. thieme.de

The transformation of this compound into its alkoxy and subsequently N-oxide derivatives is a critical step in multi-step syntheses. google.comnih.gov These intermediates are designed for further reactions that build complex molecular frameworks, such as those found in pharmacologically active agents.

Utility in the Synthesis of Heterocyclic Drug Precursors

A significant application of this compound is its role as a precursor in the synthesis of heterocyclic drugs. It is a key intermediate in an efficient synthetic route to 4-methoxy-2,3,5-trimethylpyridine, which is itself a crucial building block for compounds that inhibit gastric acid secretion. nih.gov

Notably, this pyridine derivative is an important component in the synthesis of omeprazole (B731), a well-known proton pump inhibitor. google.com The synthesis pathway involves the hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine (B17594) in an acidic medium to produce this compound. google.com This novel compound is then converted to the corresponding 4-alkoxy derivative, which is further elaborated to construct the final drug molecule. google.com The development of synthetic routes utilizing such building blocks is crucial in medicinal chemistry for accessing new therapeutic agents. nih.govnih.govatlantis-press.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4-Chloro-2,3,5-trimethylpyridine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

The single proton on the pyridine (B92270) ring, located at the C6 position, is anticipated to appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shift would be influenced by the presence of the adjacent chloro and methyl substituents.

The three methyl groups at positions C2, C3, and C5 will each produce a singlet in the aliphatic region. Their chemical shifts are expected to be in the range of δ 2.0-2.5 ppm. libretexts.orgchemicalbook.com Subtle differences in their electronic environments may lead to slight variations in their respective chemical shifts, allowing for their individual assignment.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 | 7.0 - 8.5 | Singlet | 1H |

| CH₃ (at C2) | 2.0 - 2.5 | Singlet | 3H |

| CH₃ (at C3) | 2.0 - 2.5 | Singlet | 3H |

| CH₃ (at C5) | 2.0 - 2.5 | Singlet | 3H |

This table is based on predicted values derived from analogous compounds.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A COSY spectrum would reveal correlations between coupled protons. In the case of this compound, it would primarily be used to confirm the absence of coupling for the singlet proton at C6 and the three methyl groups.

An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the carbon signals for the C6 position and the three methyl groups based on the already interpreted ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to identify and quantify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for monitoring the progress of the synthesis of this compound and for identifying volatile impurities. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection.

In the mass spectrum of this compound (C₈H₁₀ClN), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (155.63 g/mol ). achemblock.com A characteristic isotopic pattern for the presence of a single chlorine atom would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. chemguide.co.uk Fragmentation would likely involve the loss of a methyl group or a chlorine atom. mdpi.com

For the analysis of non-volatile impurities or complex reaction mixtures, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is the technique of choice. It provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and any impurities with a high degree of confidence. This technique is particularly useful for confirming the identity of the desired product and for characterizing any byproducts formed during the synthesis. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the methyl groups and the aromatic ring, as well as vibrations associated with the pyridine ring and the C-Cl bond.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (methyl) | 2850 - 3000 | Stretching |

| C=C and C=N (pyridine ring) | 1400 - 1600 | Stretching |

| C-Cl | 600 - 800 | Stretching |

This table is based on predicted values derived from analogous compounds. mdpi.com

Chromatographic Methods for Purity Assessment and Process Control

Chromatographic techniques provide a robust framework for the separation, identification, and quantification of this compound. The choice of method is often dictated by the specific requirements of the analysis, such as the need for high-resolution separation, speed, or high-throughput screening.

For the quantitative analysis and purity determination of this compound, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach. While a specific, validated method for this exact compound is not widely published, a robust method can be developed based on established methodologies for structurally similar chloropyridine and alkylpyridine derivatives. sielc.comsielc.comnih.govhelixchrom.comresearchgate.net

A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase, which is effective for the separation of non-polar to moderately polar compounds. nih.govrochester.edu The mobile phase would likely be a mixture of acetonitrile (B52724) and water, with the addition of an acidic modifier such as trifluoroacetic acid or phosphoric acid to ensure sharp peak shapes and reproducible retention times. sielc.comnih.gov Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. sielc.comnih.gov

A proposed set of starting parameters for the development of an HPLC method for this compound is detailed in the table below. These parameters would require optimization to achieve the desired resolution and sensitivity for a specific application.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Stationary Phase | C18, 5 µm particle size, 150 x 4.6 mm | Provides good retention and resolution for pyridine derivatives. nih.gov |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Trifluoroacetic Acid | Acetonitrile is a common organic modifier, and TFA improves peak shape. sielc.compubcompare.ai |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |

| Column Temperature | 30 °C | Helps to ensure reproducible retention times. |

| Detection Wavelength | ~270 nm (to be optimized via UV scan) | Pyridine derivatives typically have strong UV absorbance in this region. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. nih.gov |

Further development would involve refining the mobile phase gradient or isocratic composition to ensure adequate separation from any potential impurities or starting materials. The method would then undergo validation according to ICH guidelines to establish its linearity, accuracy, precision, and robustness. researchgate.net

Thin-Layer Chromatography (TLC) is an invaluable technique for the rapid and efficient monitoring of chemical reactions involving this compound. nih.govmdpi.comlibretexts.org Its simplicity, speed, and low cost make it an ideal choice for qualitative analysis at various stages of a synthetic process. chemistryhall.com

For monitoring a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material. rochester.edu The plate is then developed in a suitable solvent system, and the relative positions of the spots corresponding to the starting material and the product are observed. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. libretexts.org

A typical TLC method for a reaction involving this compound would utilize a silica (B1680970) gel plate as the stationary phase, as this is a versatile adsorbent for a wide range of organic compounds. nih.govrochester.edu The mobile phase, or eluent, would typically be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation of the components of the reaction mixture. nih.gov Visualization of the spots on the TLC plate can be achieved under UV light, as pyridine compounds are often UV-active, or by using a chemical staining agent like potassium permanganate (B83412) or an acidic ceric ammonium (B1175870) molybdate (B1676688) solution, followed by gentle heating. nih.gov

Table 2: Proposed TLC Method Parameters for Reaction Monitoring

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass backing | Standard adsorbent for a wide range of organic compounds. nih.govrochester.edu |

| Mobile Phase (Eluent) | Ethyl Acetate/Hexane mixture (e.g., 20:80 v/v) | A common solvent system providing good separation for many organic compounds. The ratio can be adjusted based on the polarity of the reactants and products. nih.gov |

| Spotting | Co-spotting of starting material and reaction mixture | Allows for direct comparison and confirmation of product formation versus reactant consumption. rochester.edu |

| Visualization | 1. UV light (254 nm)2. Potassium Permanganate stain | Pyridine ring is UV active. Permanganate stain is a general-purpose stain for organic compounds. nih.gov |

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. A change in the Rf value from that of the starting material to a new value confirms the formation of a different compound. By using TLC to monitor the reaction, a chemist can determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times or overheating. chemistryhall.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-electron systems. It is a powerful tool for predicting the behavior of molecules like 4-Chloro-2,3,5-trimethylpyridine.

A typical DFT study of this compound would involve geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). From the optimized structure, a variety of electronic properties and global reactivity descriptors would be calculated. These descriptors help in quantifying the molecule's reactivity and kinetic stability.

Key reactivity descriptors that would be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting the molecule's ability to donate or accept electrons.

HOMO-LUMO energy gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Global Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = χ² / (2η).

While specific values for this compound are not available, studies on other chlorinated pyridines suggest that the chlorine and methyl substituents would modulate these electronic properties significantly compared to unsubstituted pyridine (B92270).

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative and based on general principles of DFT, not on published results for this specific molecule.)

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I+A)/2 | 3.85 |

| Global Hardness | η | (I-A)/2 | 2.65 |

| Electrophilicity Index | ω | χ²/(2η) | 2.79 |

The basicity of the pyridine nitrogen is a key chemical feature. Computational methods can predict the pKa value, which quantifies this basicity. The pKa is calculated by determining the Gibbs free energy change (ΔG) for the protonation/deprotonation equilibrium in solution.

The process involves:

Optimizing the geometries of both the neutral this compound and its protonated form (the pyridinium (B92312) ion) using a DFT method.

Calculating the Gibbs free energies of both species in the gas phase.

Calculating the solvation free energies for both species using a continuum solvation model like the Polarizable Continuum Model (PCM).

Combining these energies to find the free energy of reaction in solution, which is then used in a thermodynamic cycle to calculate the pKa. acs.orgnih.gov

Studies on substituted pyridines have shown that DFT methods, particularly with hybrid functionals, can predict pKa values with an accuracy of less than one pKa unit compared to experimental values. acs.org The electron-donating methyl groups are expected to increase the basicity (raise the pKa) of the nitrogen atom, while the electron-withdrawing chloro group at the 4-position would decrease it. The final pKa would be a balance of these competing electronic effects.

In cases where experimental spectroscopic data (like Infrared or NMR spectra) are ambiguous, DFT calculations can be a powerful tool for resolution. By calculating the vibrational frequencies or NMR chemical shifts for different possible isomers or conformers, a direct comparison with the experimental spectrum can be made. The structure whose calculated spectrum best matches the experimental one is likely the correct one. Although no such discrepancies are reported in the literature for this compound, this methodology remains a standard application of computational chemistry.

Analysis of Electronic Distribution and Interaction Sites

Understanding how electron density is distributed across a molecule is key to predicting its intermolecular interactions and reactive behavior.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and the LUMO. wikipedia.orglibretexts.org The distribution of these orbitals indicates the most likely sites for electrophilic and nucleophilic attack.

The HOMO: Represents the region from which electrons are most easily donated (the nucleophilic site). For this compound, the HOMO is expected to have significant density on the pyridine ring and particularly on the nitrogen atom's lone pair.

The LUMO: Represents the region most susceptible to receiving electrons (the electrophilic site). The LUMO is anticipated to be distributed over the π-system of the pyridine ring.

Analysis of the HOMO and LUMO shapes and energies provides insight into the molecule's behavior in pericyclic reactions and its interactions with other species. researchgate.net For example, in a reaction with an electrophile, the reaction would likely occur at the site where the HOMO density is highest.

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is an excellent tool for identifying the electron-rich and electron-poor regions. Different potential values are represented by colors:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom due to its lone pair of electrons. This confirms the nitrogen as the primary site for protonation and interaction with electrophiles. Positive potential (blue) would likely be found around the hydrogen atoms of the methyl groups, while the region near the electronegative chlorine atom would also influence the potential distribution on the ring.

Noncovalent Interaction (NCI) Index Analysis

The Noncovalent Interaction (NCI) index is a powerful computational tool utilized to visualize and analyze weak, noncovalent interactions within and between molecules. nih.govscispace.com Based on the electron density (ρ) and its derivatives, the NCI index can identify various types of noncovalent interactions, such as hydrogen bonds, halogen bonds, van der Waals forces, and steric clashes, providing a detailed three-dimensional map of these interactions in real space. nih.govnih.gov

The method relies on the analysis of the reduced density gradient (s), a measure of the local inhomogeneity of the electron density. nih.gov Regions of low reduced density gradient at low electron densities are indicative of noncovalent interactions. nih.gov By plotting the reduced density gradient against the electron density, characteristic spikes appear for different types of interactions.

To distinguish between attractive and repulsive interactions, the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used. scispace.com Generally, a negative value of sign(λ₂)ρ points to attractive interactions like hydrogen or halogen bonds, while a positive value indicates repulsive interactions such as steric clashes. scispace.com Values close to zero are characteristic of weak van der Waals interactions. scispace.com

While a specific NCI index analysis for this compound is not available in the current literature, insights into its potential noncovalent interactions can be inferred from studies on related substituted pyridines. nih.govresearchgate.netnih.govresearchgate.netrsc.org The presence of a chlorine atom, methyl groups, and the aromatic pyridine ring suggests the possibility of several key intramolecular and intermolecular noncovalent interactions.

Expected Noncovalent Interactions in this compound:

Based on the functional groups present in this compound, the following noncovalent interactions are anticipated:

Halogen Bonding: The chlorine atom attached to the pyridine ring is expected to possess a region of positive electrostatic potential, known as a σ-hole, along the C-Cl axis. researchgate.net This allows for the formation of halogen bonds with nucleophilic sites on neighboring molecules.

Hydrogen Bonding: The methyl groups can act as weak hydrogen bond donors (C-H···N or C-H···Cl), while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.gov

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, contributing to the stability of crystal packing or molecular aggregates. nih.gov

A hypothetical NCI plot for a dimer of this compound would likely reveal distinct regions corresponding to these interactions. A broad, greenish surface between the pyridine rings would indicate van der Waals and potential π-π stacking interactions. A small, reddish disc-like region might appear, indicating some steric repulsion between methyl groups depending on the dimer conformation. More localized, bluish-green surfaces could signify the weaker C-H···N or C-H···Cl hydrogen bonds. A distinct blue or green region extending from the chlorine atom towards a nitrogen atom of another molecule would be a clear indicator of a halogen bond.

The following table summarizes the potential noncovalent interactions in this compound and their expected characteristics in an NCI analysis.

| Interaction Type | Donor/Acceptor Atoms | Expected sign(λ₂)ρ | Expected NCI Plot Appearance |

| Halogen Bond | C-Cl ··· N | Negative | Localized blue/green surface |

| Hydrogen Bond | C-H ··· N | Negative | Localized bluish-green surface |

| Hydrogen Bond | C-H ··· Cl | Negative | Localized bluish-green surface |

| π-π Stacking | Pyridine ring ··· Pyridine ring | Near zero | Broad greenish surface |

| van der Waals | Various atoms | Near zero | Diffuse green surfaces |

| Steric Repulsion | Methyl groups | Positive | Reddish surfaces |

Applications in Pharmaceutical and Agrochemical Research

Essential Intermediate in Proton Pump Inhibitor (PPI) Synthesis

4-Chloro-2,3,5-trimethylpyridine is a cornerstone in the manufacturing of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. nih.gov These medications, including the well-known drug omeprazole (B731), function by inhibiting the stomach's acid production. scispace.com The synthesis of these complex molecules often relies on the specific chemical reactivity of this compound.

Pathways to Omeprazole and Related Derivatives

The journey from this compound to omeprazole involves a series of carefully controlled chemical reactions. A key transformation is the reaction of a derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, with 5-methoxy-2-mercaptobenzimidazole. chemicalbook.com This coupling reaction forms the core structure of the omeprazole molecule. Subsequent oxidation of the resulting sulfide (B99878) intermediate yields omeprazole. scispace.com Various synthetic strategies have been developed to optimize this process, highlighting the importance of this chlorinated pyridine (B92270) derivative in the efficient production of this vital medication. google.comgoogleapis.com

Synthesis of 4-Methoxy-2,3,5-trimethylpyridine (B21643) 1-Oxide as a Key Precursor

A critical step in many synthetic routes towards omeprazole and its analogues is the preparation of 4-Methoxy-2,3,5-trimethylpyridine 1-Oxide. prepchem.comnih.govnih.gov This precursor is often synthesized from this compound. One documented method involves the selective hydrogenolysis of 2,4-dichloro-3,5,6-trimethylpyridine (B17594) in an acidic solution to yield this compound. Subsequently, the chlorine atom at the 4-position is substituted with a methoxide (B1231860) ion to give 4-methoxy-2,3,5-trimethylpyridine, which is then oxidized to the desired N-oxide. nih.gov This multi-step process underscores the strategic importance of this compound in constructing the necessary pyridine core for these pharmaceuticals.

Role in the Production of Agricultural Chemicals

Beyond its pharmaceutical applications, this compound serves as an intermediate in the synthesis of agricultural chemicals. lookchem.com Its structural features can be incorporated into molecules designed to protect crops and enhance agricultural yields. The development of pesticides and herbicides often involves the use of such versatile chemical building blocks to create new active ingredients.

Utilization in Dye Synthesis

The chemical reactivity of this compound also lends itself to the production of dyes. lookchem.com The pyridine ring system is a component of various chromophores, the parts of a molecule responsible for its color. By incorporating this chloro-substituted pyridine, chemists can synthesize a diverse range of colorants for applications in textiles, plastics, and printing inks. lookchem.com

Broader Significance in Medicinal Chemistry Drug Discovery

The utility of this compound extends beyond the synthesis of PPIs into the broader field of medicinal chemistry and drug discovery. scispace.comprepchem.com Its structure provides a scaffold that can be modified to create libraries of new compounds for biological screening. The presence of the chlorine atom offers a reactive site for further chemical transformations, allowing for the systematic exploration of structure-activity relationships in the quest for new therapeutic agents.

Future Directions and Research Challenges

Development of More Efficient and Selective Synthetic Routes

The synthesis of 4-Chloro-2,3,5-trimethylpyridine is a critical step in the production of various valuable compounds, including pharmaceuticals. Current methods often involve multi-step sequences that can be improved in terms of efficiency, atom economy, and selectivity. nih.govchemrxiv.org

One established route involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate, leading to a hydroxypyridone intermediate. nih.govresearchgate.net This is followed by chlorination with phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine (B17594). nih.govresearchgate.net The crucial step is the selective hydrogenolysis of the 2,4-dichloro intermediate. Under acidic conditions, this reaction preferentially removes the chlorine atom at the C2 position to yield this compound. nih.govresearchgate.netresearchgate.net

Future research should focus on developing novel synthetic strategies that circumvent the need for selective dehalogenation, which can be a challenging and low-yielding step. Exploring de novo pyridine (B92270) synthesis methodologies, such as cascade annulations or electrochemical ring expansion reactions, could provide more direct access to the desired polysubstituted pyridine core. nih.govscitechdaily.com The development of catalytic systems that allow for the direct and regioselective construction of such highly substituted pyridines from simpler precursors remains a significant goal. researchgate.netillinois.edu

Deeper Mechanistic Understanding of Pyridine Functionalization

The functionalization of the pyridine ring is notoriously challenging due to its electron-deficient nature and the coordinating ability of the nitrogen atom. researchgate.netnih.gov While significant progress has been made in C-H functionalization at the C2 and C4 positions, achieving selectivity at the C3 position remains a major hurdle. researchgate.netnih.govresearchgate.net

Future research must delve deeper into the mechanisms governing these reactions. Understanding the intricate interplay of electronic effects, steric hindrance, and catalyst-substrate interactions is paramount for designing more effective and selective transformations. nih.gov Recent studies have highlighted the utility of generating pyridinyl radicals or dearomatized intermediates like dihydropyridines to achieve novel reactivity and regioselectivity that complements classical methods. researchgate.netacs.org Mechanistic investigations, including kinetic studies and the isolation and characterization of reaction intermediates, are crucial. acs.org A thorough comprehension of these pathways will enable chemists to predict and control the outcomes of pyridine functionalization reactions with greater precision, moving beyond empirical observations to rational design. nih.gov

Exploration of Novel Reaction Modalities for C-Cl Bond Activation

The chlorine substituent in this compound is a key functional handle, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. For instance, it is displaced by a methoxide (B1231860) ion to produce 4-methoxy-2,3,5-trimethylpyridine (B21643), an intermediate for proton pump inhibitors. nih.govresearchgate.net

While effective, traditional SNAr reactions often require harsh conditions. The future of C-Cl bond activation in this context lies in the exploration of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which are well-established for other aryl chlorides, could be adapted to forge new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyridine ring. This would vastly expand the accessible chemical space for creating new derivatives. Challenges include overcoming catalyst inhibition by the basic pyridine nitrogen and achieving selective activation in the presence of other functional groups. Developing robust catalytic systems that are tolerant of the pyridine moiety is a key research challenge. beilstein-journals.org

Integration of Advanced Computational Techniques with Experimental Studies

The synergy between computational chemistry and experimental work has become an indispensable tool in modern chemical research. nih.gov For pyridine derivatives, techniques like Density Functional Theory (DFT) have been instrumental in elucidating reaction mechanisms, predicting regioselectivity, and understanding electronic structures. acs.orgnih.govresearchgate.net Computational modeling can provide insights into the stability of intermediates and the energy barriers of transition states, guiding the optimization of reaction conditions. mdpi.com

Future efforts should focus on a more profound integration of these techniques. For example, high-throughput virtual screening of potential catalysts and substrates can accelerate the discovery of new reactions. nih.gov Molecular docking simulations can predict the binding of newly designed pyridine derivatives to biological targets, prioritizing synthetic efforts towards compounds with the highest potential for bioactivity. researchgate.net The use of computational tools to predict physicochemical properties, such as solubility and CNS penetration, is also crucial for developing drug-like molecules. nih.gov This integrated approach, where computational predictions are iteratively tested and refined by experimental results, will undoubtedly accelerate the pace of discovery in pyridine chemistry.

Table 2: Application of Computational Techniques in Pyridine Research

| Computational Method | Application | Research Area | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, establish geometry | Pyridine Functionalization | acs.orgnih.govresearchgate.net |

| Molecular Docking | Investigate binding affinity to protein targets | Bioactive Derivatives | researchgate.net |

| CNS Multiparameter Optimization (MPO) | Predict blood-brain barrier penetration | Drug Discovery | nih.gov |

| NMR Calculations | Aid in structural assignment and verification | Natural Product Synthesis | chemrxiv.org |

Identification of New Bioactive Derivatives and Applications

This compound is a known building block for proton pump inhibitors (PPIs) used to treat gastric acid-related disorders. nih.govgoogle.com However, the pyridine scaffold is a privileged structure in medicinal chemistry, found in a vast array of therapeutic agents targeting different diseases. researchgate.net This suggests that derivatives of this compound could exhibit a wide range of biological activities.

The primary challenge and opportunity lie in exploring new structural modifications to identify novel bioactive compounds. By using the C-Cl bond as a synthetic handle for diversification, researchers can generate libraries of new derivatives. These compounds can then be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, areas where other pyridine derivatives have shown promise. nih.govresearchgate.netresearchgate.net Furthermore, there is a need to develop derivatives with modulated activity profiles; for instance, anti-ulcer agents with a more controlled duration of action to avoid potential side effects associated with long-term acid suppression. google.com The discovery of new derivatives with unique pharmacological profiles is a key objective for future research.

Q & A

Q. What are the established synthetic routes for 4-chloro-2,3,5-trimethylpyridine, and what are the critical reaction parameters?

The primary synthesis involves selective hydrogenolysis of 2,4-dichloro-3,5,6-trimethylpyridine (9a) under acidic conditions using Pd/C as a catalyst. Key parameters include:

- Acidic environment : Sulfuric acid (H₂SO₄) ensures selective dechlorination at the 2-position, yielding this compound (11) with 78% efficiency .

- Temperature and pressure : Reactions are performed at 20°C and 2 bar hydrogen pressure to minimize side products like 2,3,5-trimethylpyridine .

- Solvent choice : Ethanol is preferred for its ability to dissolve both reactants and products while stabilizing intermediates .

Q. How can this compound be characterized to confirm purity and structural integrity?

- NMR spectroscopy : H NMR (CDCl₃) shows distinct peaks at δ 2.30 (6H, CH₃), 2.50 (3H, CH₃), and 8.25 (1H, pyridine CH) .

- Elemental analysis : Confirm C, H, Cl, and N content (theoretical for C₁₂H₁₅ClN: C 69.72%, H 7.31%, Cl 15.47%, N 6.50%) .

- GC-MS : Use >97.0% purity thresholds with retention time calibration against known standards .

Q. What is the role of this compound as a pharmaceutical intermediate?

It serves as a precursor to 4-methoxy-2,3,5-trimethylpyridine (2), a critical building block for gastric acid inhibitors like omeprazole. The chlorine atom at the 4-position is selectively substituted with methoxide (KOH/CH₃OH in DMSO, 60°C, 15 h) to install the methoxy group required for bioactivity .

Advanced Research Questions

Q. How can the hydrogenolysis step in the synthesis be optimized to reduce side-product formation?

- pH control : Adjusting the aqueous phase to pH 2.1 after hydrogenolysis separates this compound (11) from unreacted starting material. Further extraction at pH 4.6 isolates the product with minimal contamination .

- Catalyst loading : Use 10% Pd/C (0.5 g per 19 g of 9a) to balance reaction rate and cost .

- Solvent-to-substrate ratio : A 30 ml ethanol per 19 g 9a ratio ensures efficient mixing and prevents catalyst poisoning .

Q. How can contradictions in substitution reactivity at the 4-position be resolved under varying conditions?

- Nucleophilic substitution : Methoxide ions preferentially attack the 4-chloro group due to steric shielding of the 2-position by methyl groups. This selectivity is confirmed by H NMR monitoring .

- Competing pathways : In non-polar solvents (e.g., toluene), incomplete substitution occurs, leading to mixed products. Polar aprotic solvents like DMSO enhance reaction efficiency .

Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions?

- Acidic conditions : Stable below pH 4; protonation of the pyridine nitrogen enhances solubility but does not degrade the compound .

- Oxidative conditions : H₂O₂ in acetic acid oxidizes the pyridine ring to form the N-oxide derivative (12) at 60–90°C, which is useful for further functionalization .

- Basic conditions : Degrades slowly above pH 9 via hydrolysis of the C-Cl bond, requiring inert atmospheres for long-term storage .

Q. What advanced analytical methods are recommended for trace-level quantification of this compound in complex matrices?

- HPLC-UV : Use a C18 column with a methanol/water gradient (70:30 to 90:10) and UV detection at 254 nm. Limit of detection (LOD) < 0.1 ppm is achievable .

- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 206 → 170 for quantification) enhances specificity in biological samples .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate charge distribution. The 4-position shows higher electrophilicity (Mulliken charge: +0.32) compared to the 2-position (+0.18), guiding substitution strategies .

- Transition state analysis : Simulate reaction pathways for methoxide substitution to identify energy barriers and optimize conditions .

Q. What are the environmental degradation pathways of this compound, and how can they be monitored?

- Photocatalytic degradation : TiO₂/UV systems degrade the compound via hydroxyl radical attack, with >90% removal in 4 hours. Monitor by TOC analysis .

- Microbial degradation : Pseudomonas spp. under aerobic conditions metabolize the pyridine ring, producing non-toxic intermediates. Use GC-MS to track metabolites like 3,5-dimethylpyridine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.